Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

Catalog No.
S12275883
CAS No.
M.F
C20H24BrNO3
M. Wt
406.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)...

Product Name

Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

IUPAC Name

ethyl 2-bromo-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate

Molecular Formula

C20H24BrNO3

Molecular Weight

406.3 g/mol

InChI

InChI=1S/C20H24BrNO3/c1-3-15-5-8-17(22-14-15)11-12-25-18-9-6-16(7-10-18)13-19(21)20(23)24-4-2/h5-10,14,19H,3-4,11-13H2,1-2H3

InChI Key

UOIQDSOPCKVVLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)Br

Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate is an organic compound characterized by its complex structure and molecular formula C19H22BrNO3. It appears as a white to light yellow solid and exhibits good solubility in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide, while being poorly soluble in water. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of derivatives.
  • Hydrolysis: The ester functional group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
  • Reduction and Oxidation Reactions: The compound can participate in oxidation and reduction processes, which are essential in organic synthesis.

The synthesis of Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate typically involves multi-step reactions. A common approach includes:

  • Starting from para-iodotoluene or similar precursors.
  • Performing a series of substitution reactions to introduce the ethoxy and pyridine groups.
  • Utilizing reagents such as bromine for bromination and various bases to facilitate reactions under controlled conditions.

This synthetic pathway allows for the construction of the desired molecular framework while maintaining functional group integrity .

Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate has several applications across different domains:

  • Medicinal Chemistry: It serves as an intermediate in the development of bioactive molecules and pharmaceuticals.
  • Research: Used in biochemical studies to investigate molecular interactions and pathways.
  • Industrial Chemistry: Potential applications in the synthesis of agrochemicals and other industrial products .

Interaction studies involving Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate focus on its ability to bind with biological macromolecules such as proteins or nucleic acids. These studies are crucial for understanding its pharmacological properties and optimizing its use in drug development. The specific interactions depend on the structural features of the compound, which may influence its affinity for various targets .

Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate can be compared with several structurally related compounds:

Compound NameStructure FeaturesUnique Attributes
Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoateSimilar core structure but with a methyl group instead of ethylDifferent solubility characteristics
2-Bromo-3-(4-(2-(5-ethyl-pyridin-2-yloxy)phenyl)propionic acid methyl esterContains a propionic acid moietyPotentially different biological activities due to acid presence
Ethyl 3-(4-(2-(5-methylpyridin-2-yloxy)phenyl)propanoateVariation in pyridine substituentMay exhibit different pharmacokinetics

These compounds share similar structural motifs but differ in their specific chemical properties and potential applications, highlighting the uniqueness of Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate within this class .

Traditional Multi-Step Organic Synthesis Approaches

Traditional synthesis of ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate involves sequential functionalization of the pyridine and phenylpropanoate moieties. A representative pathway begins with the preparation of 5-ethylpyridin-2-ol, which undergoes Williamson ether synthesis with 1,2-dibromoethane to form the 2-(5-ethylpyridin-2-yl)ethoxy intermediate. This ether linkage is critical for subsequent coupling with 4-hydroxyphenylpropanoate derivatives.

The bromination step typically employs phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in acetic acid, targeting the α-position of the propanoate side chain. For example, treatment of 3-(4-hydroxyphenyl)propanoic acid with HBr under reflux yields 2-bromo-3-(4-hydroxyphenyl)propanoic acid, which is then esterified with ethanol using thionyl chloride (SOCl₂) as an activating agent. Finally, Mitsunobu coupling or nucleophilic aromatic substitution joins the pyridine-ether and bromophenylpropanoate segments, though yields are often moderate (45–60%) due to steric hindrance.

A key challenge in traditional routes is the purification of intermediates. For instance, column chromatography is frequently required after etherification and bromination steps, increasing process complexity. Multi-step continuous-flow systems have been explored to improve efficiency, enabling in-line quenching and separation of byproducts such as hydrogen bromide (HBr).

Modern Catalytic Strategies for Pyridine-Ether Linkage Formation

Recent advances in pyridine-ether synthesis emphasize transition metal catalysis and green chemistry principles. Iron(III) chloride (FeCl₃) has emerged as a dual-function catalyst, facilitating both acid-catalyzed condensation and oxidation of dihydropyridine intermediates during ether formation. In one protocol, FeCl₃ (10 mol%) promotes the coupling of β-(2-pyridyl)enamines with α,β-unsaturated ketones at 80°C under aerobic conditions, achieving 85–92% yields of pyridine-ether adducts.

Palladium-catalyzed cross-coupling reactions offer complementary approaches. The Buchwald-Hartwig amination adapts to ether synthesis when employing aryl halides and pyridinyl alcohols, though competing C–N bond formation requires careful ligand selection. Using Xantphos as a ligand and cesium carbonate (Cs₂CO₃) as a base, researchers have reported 70–78% yields for analogous pyridine-ether linkages at 100°C. Continuous-flow systems further enhance these reactions by minimizing catalyst decomposition and improving mass transfer, with residence times optimized to 30–45 seconds for intermediate quenching.

Bromination Techniques in Complex Heteroaromatic Systems

Regioselective bromination of the phenylpropanoate moiety demands precise control to avoid pyridine ring halogenation. A two-step protocol from patent literature involves initial chlorination of propionic acid using thionyl chloride (SOCl₂), followed by bromine addition in the presence of red phosphorus as a catalyst. This method achieves 89–93% conversion to 2-bromopropionyl chloride, which is subsequently esterified with ethanol.

Alternative approaches utilize aqueous bromine with sodium nitrite (NaNO₂) and potassium bromide (KBr) at 0–5°C, exploiting the Sandmeyer reaction mechanism to generate bromine radicals for α-position selectivity. Comparative studies show that the NaNO₂/KBr system reduces byproducts like dibrominated compounds from 12% to <3%, albeit with longer reaction times (8–10 hours vs. 4–6 hours for PBr₃ methods).

Table 1: Bromination Methods for Propanoate Derivatives

MethodCatalystTemperature (°C)Yield (%)Byproducts (%)
PBr₃/AcOHNone1107815
HBr/AcOHRed Phosphorus90858
NaNO₂/KBr (Aqueous)H₂SO₄5912

Esterification Optimization in Sterically Hindered Environments

Esterification of 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoic acid faces steric challenges due to the bulky pyridine-ether group. Conventional Fischer esterification (acid + alcohol + H⁺) proves inefficient, with yields below 40% after 24 hours. Instead, activating the acid as an acyl chloride using SOCl₂ or oxalyl chloride [(COCl)₂] prior to ethanol treatment improves yields to 75–82%.

Microwave-assisted esterification reduces reaction times from 12 hours to 30 minutes by enhancing molecular collisions. For example, heating the acyl chloride with ethanol at 100°C under microwave irradiation (300 W) achieves 88% conversion, compared to 72% for conventional heating. Post-reaction purification via fractional distillation under reduced pressure (10 mmHg) isolates the ester at 69–70°C, minimizing thermal decomposition.

XLogP3

5

Hydrogen Bond Acceptor Count

4

Exact Mass

405.09396 g/mol

Monoisotopic Mass

405.09396 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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